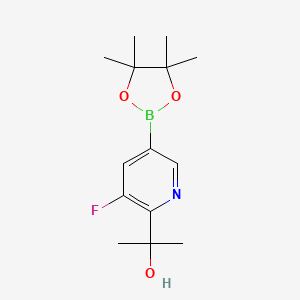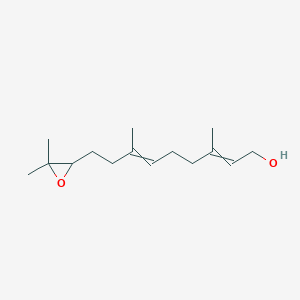![molecular formula C20H23NO4 B13883522 4-Methyl-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid](/img/structure/B13883522.png)
4-Methyl-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid is an organic compound with a complex structure that includes aromatic rings, ether linkages, and carboxylic acid functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common approach is to first synthesize the phenoxyacetyl intermediate, which is then coupled with the benzoic acid derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for further applications.
化学反応の分析
Types of Reactions
4-Methyl-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
4-Methyl-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Methyl-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Methylbenzoic acid: A simpler analog with similar aromatic properties but lacking the complex ether and amide linkages.
3-Methyl-4-propan-2-ylphenoxyacetic acid: Shares the phenoxyacetic acid moiety but differs in the substitution pattern and overall structure.
Uniqueness
4-Methyl-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C20H23NO4 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
4-methyl-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C20H23NO4/c1-12(2)17-8-7-16(9-14(17)4)25-11-19(22)21-18-10-15(20(23)24)6-5-13(18)3/h5-10,12H,11H2,1-4H3,(H,21,22)(H,23,24) |
InChIキー |
YMGQJDRRHLGURB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)COC2=CC(=C(C=C2)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



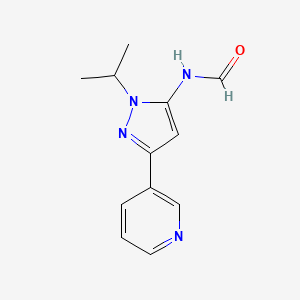
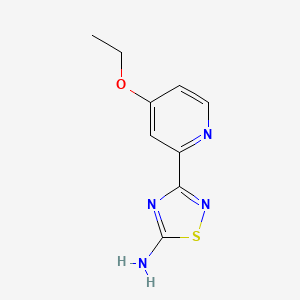

![2-[(4-Methoxyphenyl)methyl]-5-methylthiophen-3-ol](/img/structure/B13883460.png)
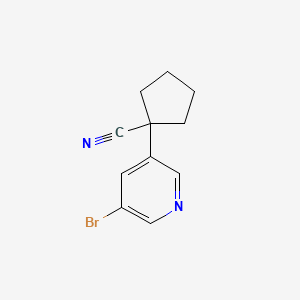
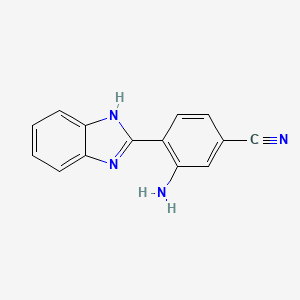
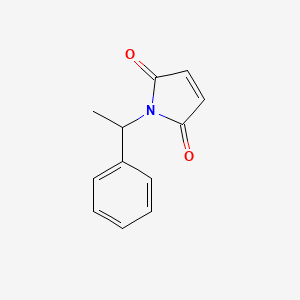
![Methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride](/img/structure/B13883478.png)
